Calcéoloside A

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Calceolarioside A and related compounds has been detailed in studies focusing on efficient and practical methods. A notable approach for synthesizing phenylpropanoid glycosides like Calceolarioside A involves chemoselective and regioselective steps that allow for high yield production without the need for protection/deprotection steps. This method provides a model for the synthesis of phenylpropanoid glycosides acylated at specific positions, highlighting the accessibility of these compounds for further study and application (Khong & Judeh, 2018).

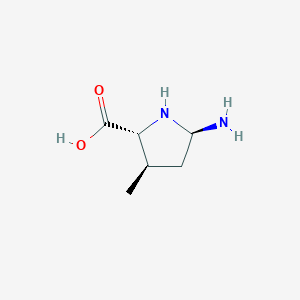

Molecular Structure Analysis

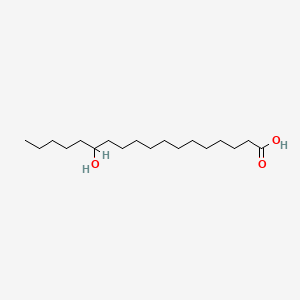

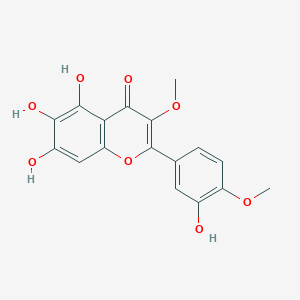

Studies on Calceolarioside A primarily focus on its biological activities rather than detailed molecular structure analysis. However, the structure of phenylpropanoid glycosides, including Calceolarioside A, features a phenylethyl glycoside backbone, which is crucial for its biological activities. The regioselective synthesis techniques used for its production imply a precise molecular structure that allows for specific interactions with biological targets (Khong & Judeh, 2018).

Chemical Reactions and Properties

Calceolarioside A’s chemical properties, such as its reactivity in biological systems, have been studied. For instance, its antinociceptive and anti-inflammatory effects suggest interactions with specific biochemical pathways, indicating a complex chemical behavior conducive to modifying biological processes. However, detailed chemical reaction mechanisms are less commonly addressed in the available literature (Pieretti et al., 2022).

Physical Properties Analysis

The physical properties of Calceolarioside A, such as solubility, crystal structure, and spectroscopic characteristics, are essential for its characterization and application in various fields. While specific studies detailing these properties were not identified in the initial search, these aspects are crucial for understanding the compound's behavior in different environments and for the development of formulations for its use in research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Calceolarioside A, including its stability, reactivity, and interactions with other molecules, underpin its biological effects. Its ability to modulate biochemical pathways through interactions with receptors or enzymes highlights the importance of its chemical structure and properties in medicinal chemistry and pharmacology research. The studies detailing the synthesis of Calceolarioside A and related compounds provide insight into the chemical characteristics that make these interactions possible (Khong & Judeh, 2018).

Applications De Recherche Scientifique

Propriétés antinociceptives

Le Calcéoloside A a été trouvé pour présenter des propriétés antinociceptives, ce qui signifie qu'il peut réduire la sensation de douleur . Dans des modèles de nociception aiguë induite par des stimuli thermiques, tels que le test de la plaque chaude et le test du flick de queue, le this compound n'a pas modifié la réponse comportementale des souris .

Propriétés anti-inflammatoires

Le this compound présente également des propriétés anti-inflammatoires . Dans un modèle de douleur persistante à base inflammatoire, comme le test au formol, le this compound à la dose élevée testée (100 μg/patte) a réduit l'activité de léchage induite par le formol de 35% dans la première phase et de 75% dans la deuxième phase du test .

Traitement de l'hyperalgésie thermique

Dans l'hyperalgésie thermique induite par le carraghénane, le this compound (50 et 100 μg/patte) a pu inverser de manière significative l'hyperalgésie thermique induite par le carraghénane .

Réduction de l'œdème

L'activité anti-inflammatoire du this compound a ensuite été évaluée en utilisant le modèle d'œdème de la patte induit par le zymosan. Le this compound (50 et 100 μg/patte) a induit une réduction significative de l'œdème de 1 à 4 h après l'administration de zymosan .

Régulation des cytokines pro-inflammatoires

Le this compound, de manière dépendante de la concentration, a réduit la libération de cytokines pro-inflammatoires IL-6, TNFα et IL-1β des cellules THP-1 stimulées par le LPS .

Induction de l'expression de Nrf2

Le this compound a été trouvé pour induire l'expression de Nrf2 dans les neutrophiles . Nrf2 est un régulateur transcriptionnel de l'équilibre redox cellulaire, et son activation peut supprimer la manifestation pathologique de diverses maladies .

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, Calceolarioside A is not classified as a hazardous substance or mixture. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Mécanisme D'action

Target of Action

Calceolarioside A, a phenylethanoid glycoside, has been found to have moderate binding affinity on HIV gp41 . HIV gp41 is a transmembrane protein that plays a crucial role in the fusion of the virus with the host cell membrane, making it a primary target for antiviral therapies .

Mode of Action

Its binding to hiv gp41 suggests it may interfere with the fusion process of the virus with the host cell membrane .

Biochemical Pathways

Calceolarioside A has been shown to have significant anti-inflammatory effects. It reduces the release of pro-inflammatory cytokines IL-6, TNFα, and IL-1β from LPS-stimulated THP-1 cells in a concentration-dependent manner . These cytokines play a key role in the inflammatory response, and their reduction can help alleviate inflammation .

Result of Action

Calceolarioside A has demonstrated antinociceptive and anti-inflammatory effects. In an inflammatory-based persistent pain model, it reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, it significantly reversed thermal hyperalgesia induced by carrageenan . These results highlight the potential and selective anti-inflammatory properties of this natural-derived compound .

Action Environment

It’s worth noting that the compound’s effects have been studied in various experimental models, suggesting its action may be robust across different environments .

Analyse Biochimique

Biochemical Properties

Calceolarioside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, reducing their release from LPS-stimulated THP-1 cells in a concentration-dependent manner . This interaction suggests that Calceolarioside A may modulate inflammatory responses by inhibiting the activity of these cytokines.

Cellular Effects

Calceolarioside A exerts various effects on different cell types and cellular processes. In macrophages, it has been shown to reduce the release of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, Calceolarioside A influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reverse thermal hyperalgesia induced by carrageenan in animal models, indicating its potential role in pain modulation .

Molecular Mechanism

The molecular mechanism of Calceolarioside A involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the release of pro-inflammatory cytokines from LPS-stimulated THP-1 cells, suggesting a mechanism of action that involves the modulation of cytokine activity . Furthermore, Calceolarioside A’s ability to reverse thermal hyperalgesia indicates its potential role in modulating pain pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calceolarioside A have been observed to change over time. For example, its anti-inflammatory activity was assessed using the zymosan-induced paw edema model, where it induced a significant reduction in edema from 1 to 4 hours after administration . This temporal effect highlights the compound’s stability and sustained activity in reducing inflammation over a specific period.

Dosage Effects in Animal Models

The effects of Calceolarioside A vary with different dosages in animal models. In models of acute nociception induced by thermal stimuli, doses of 1, 5, and 10 μg administered in the left cerebral ventricles did not modify the behavioral response of mice . In an inflammatory-based persistent pain model, higher doses (50 and 100 μg/paw) significantly reduced licking activity and reversed thermal hyperalgesia . These findings indicate that Calceolarioside A’s efficacy is dose-dependent, with higher doses required for significant anti-inflammatory and antinociceptive effects.

Metabolic Pathways

Calceolarioside A is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with pro-inflammatory cytokines suggests its involvement in pathways related to inflammation and immune response . Additionally, its ability to modulate pain pathways indicates potential interactions with enzymes involved in nociception .

Transport and Distribution

Within cells and tissues, Calceolarioside A is transported and distributed through interactions with specific transporters and binding proteins. Its concentration-dependent reduction of cytokine release from THP-1 cells suggests that it may be actively transported to sites of inflammation . This targeted distribution enhances its efficacy in modulating inflammatory responses.

Subcellular Localization

Calceolarioside A’s subcellular localization plays a crucial role in its activity and function. The compound’s ability to reduce cytokine release from LPS-stimulated THP-1 cells indicates its localization within cellular compartments involved in cytokine production and release . This targeted localization ensures that Calceolarioside A effectively modulates inflammatory responses at the subcellular level.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGZYLCYRQESL-VJWFJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316527 | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84744-28-5 | |

| Record name | Calceolarioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)

![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)